molecular formula C21H22ClN5O B10987701 [1-(6-chloropyridazin-3-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

[1-(6-chloropyridazin-3-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B10987701
M. Wt: 395.9 g/mol
InChI Key: NQFKQNXVLSKPRG-UHFFFAOYSA-N
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Description

1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyridazinyl group, a piperidyl group, and a beta-carbolinyl group, making it a subject of study for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridazinyl and piperidyl intermediates, followed by their coupling with the beta-carbolinyl moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated pyridazinyl group.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE is investigated for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique chemical properties can be leveraged. Research may focus on its efficacy, safety, and mechanism of action in clinical settings.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl and piperidyl derivatives, as well as beta-carbolinyl compounds. Examples include:

Uniqueness

The uniqueness of 1-(6-CHLORO-3-PYRIDAZINYL)-4-PIPERIDYLMETHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C21H22ClN5O/c22-19-5-6-20(25-24-19)26-10-7-14(8-11-26)21(28)27-12-9-16-15-3-1-2-4-17(15)23-18(16)13-27/h1-6,14,23H,7-13H2

InChI Key

NQFKQNXVLSKPRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C5=NN=C(C=C5)Cl

Origin of Product

United States

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